(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)
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Overview
Description
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diisopropylphosphine groups attached to a biphenyl backbone, allows for effective coordination with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and 6-bromo-2-methoxybiphenyl.
Introduction of Phosphine Groups: The diisopropylphosphine groups are introduced via a reaction with chlorodiisopropylphosphine in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Substitution: Halogenated compounds, transition metal complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New phosphine ligands with different substituents.
Scientific Research Applications
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Facilitates the production of enantiomerically pure drugs, which are crucial for therapeutic efficacy.
Industry: Utilized in the manufacture of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) exerts its effects involves coordination with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating catalytic activity. This coordination enhances the reactivity of the metal, allowing for efficient catalysis of various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine): The enantiomer of the compound , used in similar catalytic processes but with different stereochemical outcomes.
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine): A similar compound with diphenylphosphine groups instead of diisopropylphosphine groups.
Uniqueness
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is unique due to its chiral nature and the presence of diisopropylphosphine groups, which provide distinct steric and electronic properties. These characteristics make it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.
Properties
IUPAC Name |
[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUWVKDDQIKNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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